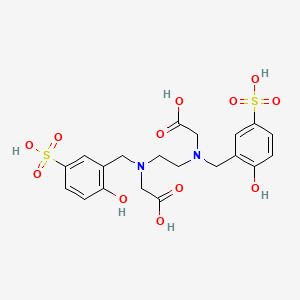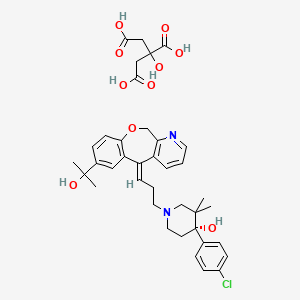
RU8V7Kxi4Y
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of RU8V7Kxi4Y involves several synthetic routes and reaction conditions. The compound has a molecular formula of C32H37ClN2O3.C6H8O7 and a molecular weight of 725.224 . The synthetic routes typically involve the formation of the quinazolinone core, followed by the introduction of various substituents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
RU8V7Kxi4Y undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
RU8V7Kxi4Y has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CCR1 in various chemical processes.
Biology: It is used to investigate the biological pathways involving CCR1 and its role in immune cell signaling.
Medicine: It is being explored as a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Industry: It may be used in the development of new drugs targeting CCR1 and related pathways.
作用机制
The mechanism of action of RU8V7Kxi4Y involves the inhibition of CCR1, a chemokine receptor. By blocking CCR1, the compound prevents the binding of chemokines, which are signaling molecules that attract immune cells to sites of inflammation. This inhibition reduces the recruitment of immune cells, thereby decreasing inflammation and its associated symptoms .
相似化合物的比较
RU8V7Kxi4Y can be compared with other CCR1 inhibitors, such as BX471 and CP-481,715. While all these compounds target the same receptor, this compound is unique in its specific chemical structure and its ability to block CCR1 with high affinity and specificity. This uniqueness makes it a valuable tool for studying CCR1-related pathways and developing new therapeutic agents .
属性
CAS 编号 |
891862-87-6 |
|---|---|
分子式 |
C38H45ClN2O10 |
分子量 |
725.2 g/mol |
IUPAC 名称 |
(4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C32H37ClN2O3.C6H8O7/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h5,7-14,16,19,36-37H,6,15,17-18,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b25-8+;/t32-;/m0./s1 |
InChI 键 |
NIEVJXSHSCNCLW-VHAXWJLBSA-N |
手性 SMILES |
CC1(CN(CC[C@@]1(C2=CC=C(C=C2)Cl)O)CC/C=C/3\C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)

![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
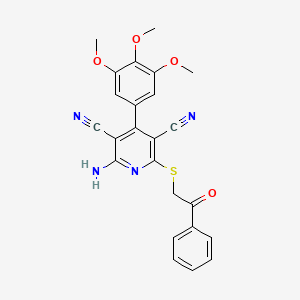
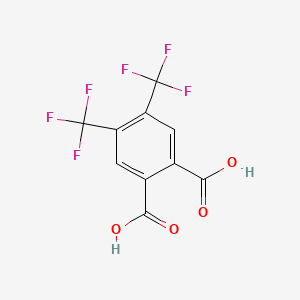
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
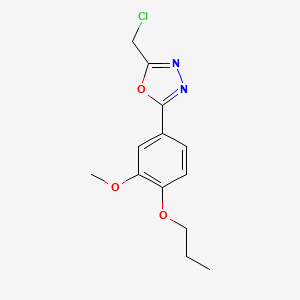
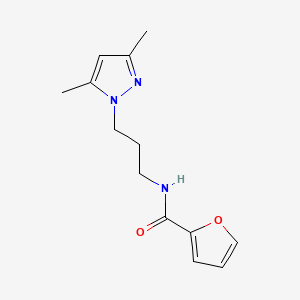
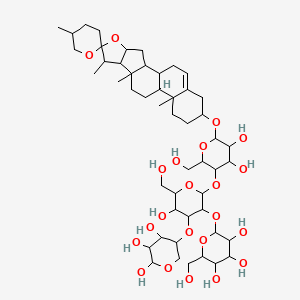
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
